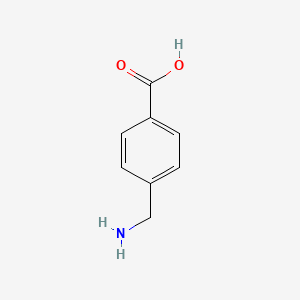

4-(Aminomethyl)Benzoic Acid

説明

Overview of Chemical Structure and Nomenclature

4-(Aminomethyl)benzoic acid is an aromatic amino acid. cymitquimica.com Its structure consists of a benzene (B151609) ring substituted with a carboxyl group (-COOH) and an aminomethyl group (-CH2NH2) at the para (1,4) positions. This arrangement of functional groups gives the molecule both acidic and basic properties.

The systematic IUPAC name for this compound is this compound. thermofisher.com It is also commonly referred to as p-aminomethylbenzoic acid, with the 'p' indicating the para substitution on the benzene ring. Other synonyms include 4-carboxybenzylamine and α-amino-p-toluic acid. cymitquimica.comscbt.com The presence of both a carboxylic acid and an amino group allows it to form zwitterions in solution, influencing its solubility and reactivity. The compound is slightly soluble in water and insoluble in organic solvents like ethanol, benzene, and chloroform. fishersci.at

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56-91-7 sigmaaldrich.com |

| Molecular Formula | C8H9NO2 thermofisher.com |

| Molecular Weight | 151.16 g/mol sigmaaldrich.com |

| IUPAC Name | This compound thermofisher.com |

| Melting Point | >300 °C chemicalbook.comsigmaaldrich.com |

| Appearance | White to off-white crystalline solid/powder cymitquimica.comsigmaaldrich.com |

| SMILES | NCC1=CC=C(C=C1)C(O)=O thermofisher.com |

| InChI Key | QCTBMLYLENLHLA-UHFFFAOYSA-N thermofisher.com |

Historical Context of Research and Discovery

Significance in Chemical, Biological, and Material Sciences

The bifunctional nature of 4-AMBA makes it a versatile building block in several scientific fields.

Chemical Sciences: In organic synthesis, 4-AMBA serves as a crucial intermediate. chemimpex.com Its amino and carboxyl groups can be selectively protected or reacted, allowing for the construction of complex molecular architectures. chemimpex.com It is used in the synthesis of various compounds, including:

Peptidomimetics: As an unnatural amino acid, it is incorporated into peptide chains to create pseudopeptides with novel structures and functions. researchgate.net

Bioactive Peptides: It is a building block for synthesizing peptides with specific biological activities, such as GPR54 agonism. sigmaaldrich.comsigmaaldrich.com

Heterocyclic Compounds: It can be used to prepare compounds like 4-guanidinomethylbenzoic acid. thermofisher.comfishersci.at

Coordination Polymers: It acts as a ligand in the formation of materials like cobalt carboxy phosphonates. sigmaaldrich.comsmolecule.com

Biological Sciences: 4-AMBA exhibits notable biological activities. It is known as an antifibrinolytic agent, meaning it helps to prevent the breakdown of blood clots. targetmol.comwikipedia.org This property has led to its investigation for therapeutic applications. It is also a competitive inhibitor of the peptide transporter PepT1. medchemexpress.com Furthermore, it plays a role in the synthesis of Apoptozole (B1666067), a molecule that can help restore function to a mutant protein involved in cystic fibrosis. sigmaaldrich.comsmolecule.com

Material Sciences: The rigid structure of the benzene ring and the reactive functional groups of 4-AMBA make it a valuable monomer for the synthesis of high-performance polymers. google.com It is used in the production of specialty polyamides, enhancing properties like thermal stability and mechanical strength. chemimpex.comgoogle.com These polyamides are being explored for applications requiring high-temperature resistance. google.com

Current Research Landscape and Emerging Areas

Current research continues to explore and expand upon the known applications of 4-AMBA. The focus is on leveraging its unique properties to develop new materials and therapeutic agents.

Table 2: Current Research Applications of this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for unnatural peptides | Can be incorporated into peptide chains to create novel structures and functions. sigmaaldrich.comresearchgate.net |

| Material Science | Monomer for high-performance polyamides | Can create polyamides with high glass transition temperatures and thermal resistance. chemimpex.comgoogle.com |

| Drug Discovery | Synthesis of bioactive molecules | Used to create GPR54 agonists and molecules to correct defects in cystic fibrosis. sigmaaldrich.comsigmaaldrich.com |

| Bioconjugation | Linking biomolecules | Employed in processes to create targeted therapies. chemimpex.com |

| Catalysis | Support for catalysts | Used to functionalize nanoparticles for catalytic applications. chemicalbook.com |

Emerging research areas include its use in the development of novel drug delivery systems and as a scaffold for combinatorial chemistry to create libraries of new compounds for screening. researchgate.net There is also interest in its use for creating bio-based polymers, as it can be synthesized from renewable resources. google.com The study of its solid-liquid equilibrium in various solvent systems is also an active area of research, which is crucial for its industrial application and purification processes. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTBMLYLENLHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | aminomethylbenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminomethylbenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204568 | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000264 [mmHg] | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-91-7 | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethylbenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68WG9JKC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Aminomethyl Benzoic Acid

Classical Synthetic Routes

Classical approaches to synthesizing 4-(Aminomethyl)benzoic acid are well-documented in chemical literature, providing reliable methods for its preparation. These routes typically involve multi-step processes including the formation of intermediates and subsequent reduction or substitution reactions.

Synthesis from 4-Carboxylbenzaldehyde or its Alkyl Esters

The initial step involves the reaction of the aldehyde group in 4-carboxybenzaldehyde or its alkyl ester with hydroxylamine (B1172632). guidechem.comgoogle.com This reaction converts the formyl group into an oxime group, yielding 4-carboxybenzaldehyde oxime or its respective alkyl ester oxime. guidechem.comgoogle.com This oximation is a standard procedure for preparing the necessary intermediate for the subsequent reduction step. google.comwipo.int

The oxime intermediate is then reduced to the primary amine in the presence of a catalyst and hydrogen gas. guidechem.comgoogle.comsmolecule.com This catalytic reduction is specifically carried out in an aqueous sodium hydroxide (B78521) solution. google.comgoogle.comwipo.int The presence of an alkali allows for the use of relatively low hydrogen pressure, which simplifies the process and contributes to a high-yield, low-cost preparation method. google.comgoogle.com Various catalysts can be employed for this contact reduction, including palladium, platinum, rhodium, iridium, or nickel. vulcanchem.com A common choice is palladium on carbon (Pd/C). vulcanchem.com Following the reduction, the reaction mixture is neutralized, typically with concentrated hydrochloric acid to a pH of 7, and the product is isolated. google.com This method has been reported to produce this compound with high purity and yield. For instance, one preparation reported a purity of 99.9% and a yield of 93.5%. google.com

| Parameter | Description | Reference(s) |

| Starting Material | 4-Carboxylbenzaldehyde or Methyl 4-formylbenzoate | guidechem.comgoogle.com |

| Step 1 Reagent | Hydroxylamine | guidechem.comgoogle.comgoogle.com |

| Intermediate | 4-Carboxybenzaldehyde oxime or its alkyl ester oxime | guidechem.comgoogle.com |

| Step 2 Environment | Aqueous Sodium Hydroxide Solution | google.comgoogle.comwipo.int |

| Reducing Agent | Hydrogen Gas | guidechem.comgoogle.com |

| Catalyst | Palladium on Carbon (Pd/C), Platinum, Rhodium, etc. | vulcanchem.com |

| Reported Yield | 93.5% | google.com |

| Reported Purity | 99.9% | google.com |

Synthesis from 4-Chloromethylbenzoic Acid

Another established route involves the use of 4-chloromethylbenzoic acid as the starting material. patsnap.com This method relies on a direct ammonification process to introduce the amino group.

In this process, 4-chloromethylbenzoic acid is dissolved in a solvent, typically methanol (B129727), and then reacted with concentrated aqueous ammonia (B1221849). patsnap.com The reaction is conducted in a suitable reaction vessel, such as one made of titanium or glass-lined steel, under controlled temperature and pressure. patsnap.com The nucleophilic substitution of the chlorine atom by the amino group from ammonia converts 4-chloromethylbenzoic acid into this compound. patsnap.com The product is then isolated from the reaction mixture via solid-liquid separation, such as vacuum filtration. patsnap.com This method is noted for having a simple production process and resulting in fewer by-products. patsnap.com

| Parameter | Example 1 | Example 2 | Example 3 | Reference(s) |

| Starting Material | 4-Chloromethylbenzoic Acid | 4-Chloromethylbenzoic Acid | 4-Chloromethylbenzoic Acid | patsnap.com |

| Solvent | Methanol | Methanol | Methanol | patsnap.com |

| Reagent | Concentrated Ammonia (25%) | Concentrated Ammonia (28%) | Concentrated Ammonia (26%) | patsnap.com |

| Temperature | 60 °C | 80 °C | 40 °C | patsnap.com |

| Pressure | 0.3 MPa | 0.5 MPa | 0.2 MPa | patsnap.com |

| Reaction Time | 4 hours | 1 hour | 5 hours | patsnap.com |

| Product Purity (HPLC) | 99.51% | 99.55% | 99.55% | patsnap.com |

Synthesis from p-Cyanobenzoic Acid Methyl Ester via Hydrogenation

A traditional method for preparing this compound involves the catalytic reduction of a nitrile. guidechem.comgoogle.com Specifically, this route starts with the hydrogenation of p-cyanobenzoic acid methyl ester. google.com

Multi-step Synthesis from 4-Aminobenzoic Acid

A common precursor for the synthesis of this compound is 4-aminobenzoic acid. However, the direct introduction of a methyl group at the amino function is challenging. Therefore, multi-step sequences are often employed. One such approach involves the protection of the amino group, followed by functional group manipulations and subsequent deprotection.

A notable multi-step synthesis starts from 4-nitrotoluene. This method involves the reduction of the nitro group to an amino group, followed by acetylation to protect the newly formed amine. The methyl group is then oxidized to a carboxylic acid. Finally, the protecting acetyl group is removed to yield 4-aminobenzoic acid, which can then be further modified to this compound. athabascau.ca While effective, this route can be lengthy and may require harsh reagents. athabascau.ca

An alternative strategy begins with 4-formylbenzoic acid. This compound undergoes oximation with hydroxylamine, followed by catalytic hydrogenation of the resulting oxime in a sodium hydroxide solution to produce this compound. google.com This method simplifies the synthetic pathway from a different starting material.

A different synthetic design starts with 4-(bromomethyl)benzoic acid esters. These esters react with cyclic amines, and subsequent basic hydrolysis of the ester group yields the corresponding benzoic acid. The acid is then converted to its acyl chloride and coupled with various anilines to produce 4-(aminomethyl)benzamides. nih.gov

The table below summarizes a selection of multi-step synthetic approaches.

| Starting Material | Key Intermediates/Reagents | Final Product | Reference |

| 4-Nitrotoluene | 4-Methylaniline, 4'-Methylacetanilide | 4-Aminobenzoic acid (precursor) | athabascau.ca |

| 4-Formylbenzoic acid | 4-Carboxylbenzaldehyde oxime, Hydroxylamine | This compound | google.com |

| 4-Aminobenzoic acid | Hydroxymethylphthalimide | 4-Amino-3-(aminomethyl)benzoic acid | researchgate.net |

| 4-(Bromomethyl)benzoic acid esters | Cyclic amines, Thionyl chloride, Anilines | 4-(Aminomethyl)benzamides | nih.gov |

Modern and Green Synthesis Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. google.com For the synthesis of this compound, nitrilase enzymes have shown significant promise. google.com These enzymes can directly hydrolyze the corresponding benzonitrile (B105546) derivative, p-aminomethylbenzonitrile, to this compound in an aqueous environment. google.com This biocatalytic method is environmentally friendly and operates under mild conditions, presenting a significant advantage over traditional chemical methods. google.com A particular nitrilase, identified by the GenBank accession number ABD98457.1, has been highlighted for its efficiency in this conversion, achieving high yields. google.com

Chemoenzymatic synthesis combines the best of both chemical and enzymatic transformations to create efficient and novel synthetic routes. nih.gov This synergistic approach allows for the construction of complex molecules that may be difficult to access by either method alone. nih.gov While specific chemoenzymatic routes directly targeting this compound are still an emerging area of research, the principles of this methodology are well-established for the synthesis of other non-canonical amino acids. nih.govnih.gov For instance, a one-pot chemoenzymatic process might involve an initial chemical step to create a precursor that is then selectively transformed by an enzyme in the same reaction vessel. This strategy often leads to higher yields and reduced purification steps.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.org While the direct application of flow chemistry to the synthesis of this compound is not extensively detailed in the provided results, the technology is increasingly being applied to the synthesis of pharmaceutical intermediates. acs.org A hypothetical flow process for this compound could involve pumping a solution of a suitable precursor, such as 4-cyanobenzylamine, through a heated reactor column packed with a solid-supported catalyst to facilitate its conversion. The product stream would then be collected continuously, allowing for a more efficient and controlled production process.

Purification and Characterization Techniques in Synthesis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. chemicalbook.comlgcstandards.com

In a typical HPLC analysis of this compound, a C18 column is often used as the stationary phase. rsc.org The mobile phase, a mixture of solvents, is pumped through the column to elute the components of the sample at different rates. For instance, a mobile phase consisting of a gradient of methanol and water with a small amount of acetic acid can be used. rsc.org Detection is commonly performed using a UV detector at a specific wavelength, such as 230 nm or 254 nm. lgcstandards.comrsc.org The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are often required for research and pharmaceutical applications. lgcstandards.comrsc.org

The table below outlines typical parameters for HPLC analysis of this compound.

| Parameter | Typical Conditions | Reference |

| Column | C18 (Octadecylsilane) | chemicalbook.comrsc.org |

| Mobile Phase | Gradient of Methanol/Water with Acetic Acid | rsc.org |

| Acetonitrile/Water with Trifluoroacetic Acid (TFA) | ||

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection Wavelength | 230 nm or 254 nm | lgcstandards.comrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals that confirm its molecular structure. In a deuterated solvent like deuterium (B1214612) oxide (D₂O), the spectrum typically exhibits three main signals. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, split into two doublets. The two protons ortho to the carboxylic acid group and the two protons ortho to the aminomethyl group are chemically non-equivalent, resulting in this pattern. A singlet peak corresponds to the two protons of the aminomethyl (-CH₂) group. chemicalbook.com

For instance, a reported ¹H NMR spectrum in D₂O shows the following chemical shifts (δ):

Advanced Chemical Derivatization and Analog Synthesis

The bifunctional nature of 4-(aminomethyl)benzoic acid, possessing both a primary amine and a carboxylic acid on a rigid aromatic scaffold, makes it a valuable building block for advanced chemical synthesis. Its derivatization allows for the construction of complex molecules, including pharmacologically active compounds and bioconjugates.

Biological and Pharmacological Investigations

Mechanisms of Action

The primary mechanism of action of 4-(aminomethyl)benzoic acid is its ability to inhibit the breakdown of fibrin (B1330869) clots. made-in-china.com This action is central to its use as an antifibrinolytic agent. medchemexpress.commedchemexpress.com Beyond this, research has also pointed towards its potential anti-inflammatory properties and interactions with cellular signaling pathways. chemimpex.com

This compound functions as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. nih.govsemanticscholar.org This inhibition is a competitive process. nih.gov The compound is recognized as a type II antifibrinolytic agent and is considered a weaker competitive inhibitor of plasminogen activation compared to other agents like tranexamic acid. nih.govsemanticscholar.org

The antifibrinolytic effect is achieved by preventing the conversion of plasminogen into plasmin. echemi.com Plasmin is a critical enzyme that breaks down fibrin, the main protein component of blood clots. echemi.com By hindering plasmin formation, this compound helps to maintain the integrity of existing clots. echemi.com

The molecular basis for the antifibrinolytic activity of this compound lies in its structural resemblance to the amino acid lysine (B10760008). echemi.com This structural similarity allows it to act as a lysine analog. nih.gov Plasminogen possesses specific sites known as lysine-binding sites (LBS) which are crucial for its interaction with fibrin. nih.govsemanticscholar.org

By competitively binding to these lysine-binding sites, this compound effectively blocks the attachment of plasminogen to the fibrin surface. nih.govsemanticscholar.org This blockage is the key step that inhibits the activation of plasminogen to plasmin, thereby preventing fibrinolysis. nih.govsemanticscholar.org The interaction of this compound with the lysine-binding sites on the kringle domains of plasminogen has been a subject of study to understand its inhibitory mechanism. acs.org

Table 1: Investigated Ligand Binding to Human Plasminogen Kringle 4

| Ligand | Equilibrium Association Constant (Ka) (mM⁻¹) |

|---|---|

| p-aminomethylbenzoic acid | ~4.8 |

| 7-aminoheptanoic acid | ~6.6 |

| 5-aminopentanoic acid | ~16 |

| Nα-acetyl-L-arginine | ~0.3 |

| benzylamine | ~0.2 |

| Nα-acetyl-L-arginine methyl ester | ~0.08 |

| l-aminohexane | ~0.07 |

This table is based on data from a study investigating the ligand specificity of human plasminogen kringle 4 using 1H NMR spectroscopy. nih.gov

Beyond its well-established antifibrinolytic role, this compound has been investigated for its potential anti-inflammatory properties. made-in-china.comchemimpex.com This suggests a broader pharmacological profile for the compound.

Research indicates that certain derivatives and related compounds can influence the production of pro-inflammatory cytokines. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. nih.gov Studies on related structures have shown inhibition of these cytokines. For instance, benzydamine, another anti-inflammatory agent, acts by inhibiting the synthesis of TNF-α and IL-1β. nih.gov The potential for this compound and its derivatives to modulate these critical inflammatory pathways is an area of ongoing research. nih.gov

Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a role in the inflammatory response by producing reactive oxidants. ahajournals.org Inhibition of MPO is a therapeutic strategy for various inflammatory conditions. ulb.ac.be While direct, extensive studies on this compound's effect on MPO are not widely detailed in the provided context, the broader class of aminobenzoic acid derivatives has been explored for MPO inhibition. For example, 4-aminobenzoic acid hydrazide (4-ABAH) is known as an irreversible inhibitor of MPO. mdpi.comresearchgate.net The potential for this compound to similarly interact with and modulate MPO activity warrants further investigation.

The biological effects of this compound may also stem from its interactions with various cellular receptors and signaling pathways. It has been identified as a competitive inhibitor of the peptide transporter PepT1, a molecule that mimics the spatial configuration of a dipeptide. nih.gov This interaction, however, does not result in the translocation of the molecule across the cell membrane. nih.gov

Furthermore, derivatives of this compound have been utilized in the synthesis of bioactive peptides with agonistic activity towards G protein-coupled receptors like GPR54. sigmaaldrich.com Its structure has also been incorporated into compounds designed to interact with other receptors, such as in the development of Interleukin-1 receptor antagonists. google.com These findings suggest that this compound can serve as a scaffold for developing molecules that target specific cellular signaling pathways. nih.gov

Competitive Inhibition of Epithelial Peptide Transporter PepT1

This compound has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1. nih.govmedchemexpress.commedchemexpress.com This transporter plays a crucial role in the absorption of di- and tripeptides from the diet in the small intestine. The inhibitory action of this compound has been demonstrated in various experimental models, including Xenopus laevis oocytes expressing rabbit PepT1 and rat renal brush border membrane vesicles. nih.govnih.gov Its ability to mimic the spatial configuration of a dipeptide allows it to bind to the transporter, thereby blocking the uptake of other peptides. nih.govnih.gov

The inhibition is concentration-dependent, and the presence of other substrates for PepT1 can shift the inhibition constant (Ki), further supporting a competitive binding mechanism. nih.gov This characteristic makes this compound a valuable tool for studying the physiological functions of PepT1. nih.govsigmaaldrich.com For instance, it has been used to demonstrate that the uptake of protein digests via PepT1 is essential for triggering the secretion of glucagon-like peptide-1 (GLP-1). core.ac.uk

A key feature of this compound's interaction with PepT1 is its nature as a non-translocated inhibitor. nih.govnih.govsigmaaldrich.com Unlike substrates that are transported across the cell membrane by PepT1, this compound binds to the external surface of the transporter without being carried into the cell. nih.govnih.gov This has been confirmed through direct measurements using high-performance liquid chromatography (HPLC) in PepT1-expressing oocytes, which showed no translocation of the molecule. nih.govnih.gov

Furthermore, indirect evidence from efflux experiments supports this non-translocated mechanism. While peptide substrates can stimulate the efflux of a pre-loaded labeled peptide (a phenomenon known as trans-stimulation), this compound fails to do so. nih.govnih.gov However, it can reverse the trans-stimulation induced by an actual peptide substrate, which is consistent with it binding competitively to the external face of PepT1. nih.govnih.gov This discovery marked this compound as the first identified non-translocated competitive inhibitor of proton-coupled oligopeptide transport, highlighting its potential for designing high-affinity ligands for the PepT1 family. nih.govnih.govsigmaaldrich.com

| Experimental System | Observation | Conclusion |

| Xenopus laevis oocytes expressing rabbit PepT1 | Concentration-dependent inhibition of labeled peptide influx. nih.gov | Competitive inhibitor of PepT1. nih.gov |

| Rat renal cortex brush border membrane vesicles (BBMV) | Concentration-dependent inhibition of labeled peptide influx. nih.gov | Competitive inhibitor of PepT1. nih.gov |

| PepT1-expressing Xenopus oocytes (HPLC analysis) | No detectable translocation of this compound into the oocytes. nih.govnih.gov | Non-translocated inhibitor. nih.govnih.gov |

| PepT1-expressing Xenopus oocytes and renal membrane vesicles (efflux studies) | Fails to trans-stimulate labeled peptide efflux. nih.govnih.gov | Non-translocated inhibitor. nih.govnih.gov |

| PepT1-expressing Xenopus oocytes (efflux studies) | Reverses trans-stimulation of labeled peptide efflux induced by an unlabeled peptide. nih.govnih.gov | Binds to the external surface of PepT1. nih.govnih.gov |

Neuroprotective Effects and Neurotransmitter Modulation

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. While direct studies on the parent compound are limited, related structures have shown promise in modulating key aspects of neuronal function and protecting against neurotoxic insults.

The cholinergic system, which relies on the neurotransmitter acetylcholine, is crucial for cognitive functions and is often compromised in neurodegenerative diseases like Alzheimer's. nih.gov Some derivatives of this compound have been investigated for their ability to inhibit cholinesterases (AChE and BChE), the enzymes responsible for breaking down acetylcholine. mdpi.comtandfonline.com For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones showed inhibitory activity against both AChE and BChE in the low micromolar range. mdpi.com Kinetic studies of some of these derivatives indicated a mixed-type inhibition of AChE, suggesting they may bind to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com

| Compound Derivative Class | Target Enzyme(s) | Inhibitory Potency (IC50 / Ki) | Mechanism |

| 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones | AChE, BChE | Low micromolar (IC50) mdpi.com | Mixed-type (for some derivatives) mdpi.com |

| N-Piperidinomethylbenzothiazoline-2-thione | AChE | 18 ± 2 nM (Ki) tandfonline.com | Not specified |

| N-diethylaminomethylbenzoxazoline-2-thione | BChE | 23 ± 3 nM (Ki) tandfonline.com | Not specified |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. scielo.brnih.gov Antioxidants can mitigate this damage by neutralizing free radicals. scielo.br While direct studies on the ROS scavenging ability of this compound are not extensively documented, the antioxidant properties of benzoic acid derivatives, in general, are recognized. antiox.org The position of hydroxyl groups on the benzoic acid structure is critical for their antioxidant activity against superoxide (B77818) radicals. antiox.org It is plausible that derivatives of this compound could be synthesized to enhance their antioxidant capacity, thereby offering a potential avenue for neuroprotection.

Potential Impact on Gene Expression and Protein Regulation

Pharmacodynamics Studies

Information regarding the detailed pharmacodynamics of this compound is not extensively available in the public domain. drugbank.com Pharmacodynamics encompasses the study of a drug's molecular, biochemical, and physiological effects or actions. While its mechanism as a non-translocated competitive inhibitor of PepT1 is a key pharmacodynamic property, a broader understanding of its effects on other biological systems, dose-response relationships, and the time course of its actions requires further investigation. Its recognized use as an antifibrinolytic agent implies a mechanism of action related to the coagulation cascade, but detailed studies on this aspect were not covered within the scope of the provided sources. medchemexpress.commedchemexpress.compharmacompass.comwikipedia.org

Target Identification and Validation

This compound, also known as PAMBA, has been identified as an inhibitor of several biological targets. A primary validated target is the proton-coupled oligopeptide transporter PepT1. medchemexpress.comnih.gov It acts as a competitive inhibitor of PepT1 but is not translocated through it, making it a useful tool for studying peptide transport. nih.gov This inhibitory action has been demonstrated in both Xenopus laevis oocytes expressing the rabbit PepT1 and in rat renal brush border membrane vesicles. nih.gov

The compound is also recognized for its antifibrinolytic activity, which is a key aspect of its pharmacological profile. targetmol.comabmole.com Beyond these direct activities, this compound serves as a crucial building block or scaffold in the synthesis of molecules with other specific biological actions. sigmaaldrich.com For instance, it is used in the synthesis of bioactive peptides that show potent agonistic activity on the G protein-coupled receptor GPR54. sigmaaldrich.comsigmaaldrich.com It is also a component in the synthesis of Apoptozole (B1666067) (Az), a compound that promotes membrane trafficking of the mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. sigmaaldrich.comsigmaaldrich.com

In other research, it has been identified as a metabolite of the amino acid methionine and has been shown to inhibit polymerase activity, which may contribute to its observed inhibitory effects on the growth of prostate cancer cells. biosynth.com Some studies suggest it may enhance the activity of monoamine oxidase. smolecule.com The core structure is also utilized in developing inhibitors for various enzymes, where the amino and carboxylic acid groups can form key interactions with target proteins. evitachem.com

Dose-Response Relationships in vitro and in vivo

While detailed dose-response data for this compound itself is not extensively available in public literature, an in vivo study in rats demonstrated a specific biological effect at a given concentration. In this study, an intraduodenal perfusion of 10 mM this compound was sufficient to block the inhibition of gastric motility that is typically induced by protein hydrolysates. medchemexpress.commedchemexpress.com

Dose-response relationships have been more thoroughly characterized for various derivatives of this compound. These studies help to understand the potency of compounds built upon this scaffold. For example, in the development of antiviral agents, derivatives have been tested for their efficacy.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies have been pivotal in optimizing the therapeutic potential of compounds derived from the this compound scaffold. The parent molecule's structure, featuring a benzene (B151609) ring with para-substituted aminomethyl and carboxyl groups, provides a versatile template for chemical modification. evitachem.comnih.gov

SAR studies on a series of 4-(aminomethyl)benzamides designed as inhibitors of Ebola and Marburg virus entry revealed key insights. nih.gov The structural modifications focused on three main regions: the tertiary amine, the central aromatic ring, and the amide portion. nih.gov These modifications aimed to enhance potency and selectivity. For instance, creating conformationally restricted versions by incorporating indolines into the amide portion of the molecule was a successful strategy. nih.gov

Similarly, SAR analysis of 4-(benzylamino)benzoic acid derivatives has been conducted to explore their anticancer and antibacterial properties. preprints.orgresearchgate.net Modifications to the benzyl (B1604629) group attached to the amino function of the core structure significantly influence biological activity. evitachem.compreprints.org

Pharmacokinetics Studies (beyond dosage/administration)

Absorption and Distribution Profiles

Specific data on the absorption and distribution of this compound is sparse. For its derivatives, studies have revealed varied profiles. For instance, analogs of 4-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)benzoic acid were predicted to have moderate oral bioavailability, ranging from 35% to 42%, and a high volume of distribution (Vd = 2.1 L/kg), which suggests extensive penetration into tissues. vulcanchem.com Another derivative, a PPAR-α agonist, was found to be more than 99% bound to plasma proteins in rats, monkeys, mice, and humans. tandfonline.com

Metabolic Pathways and Metabolite Identification

Information regarding the metabolic pathways of this compound is limited. drugbank.com It is, however, recognized as a human metabolite itself, detectable in blood and formed from the amino acid methionine. biosynth.comhmdb.ca

Studies on its derivatives provide some clues as to potential metabolic routes. An in vitro investigation using cryopreserved hepatocytes from rats, monkeys, and humans showed that a PPAR-α agonist derivative of benzoic acid was metabolized through oxidation and phase II glucuronidation pathways. tandfonline.com The primary oxidative metabolism to an alcohol metabolite was catalyzed specifically by the CYP3A4 isozyme. tandfonline.com

Excretion Routes

The specific excretion routes for this compound have not been well-documented. drugbank.com For some derivatives, partial elimination pathways have been identified. In a study with a PPAR-α agonist derivative administered to rats, approximately 19% of the dose was eliminated unchanged via biliary excretion. tandfonline.com This indicates that for some related compounds, biliary excretion is a relevant clearance mechanism.

Therapeutic Potential and Applications

This compound, also known as p-aminomethylbenzoic acid (PAMBA), and its derivatives have been the subject of extensive research, revealing a broad spectrum of therapeutic possibilities. These investigations span from its established role as a hemostatic agent to its potential in treating complex diseases like neuropsychiatric disorders, viral infections, and cancer.

This compound is recognized as an antifibrinolytic agent, which is crucial in managing bleeding caused by excessive fibrinolysis. patsnap.com The mechanism of action is analogous to that of other synthetic lysine derivatives like aminocaproic acid and tranexamic acid. echemi.com Structurally, its stereoconfiguration resembles lysine, allowing it to act as a competitive inhibitor of plasminogen activation. patsnap.comechemi.com By binding to the lysine binding sites on plasminogen, it prevents plasminogen from adsorbing to fibrin. patsnap.comechemi.com This action protects the fibrin clot from being broken down by plasmin, the active enzyme responsible for fibrinolysis, thereby achieving hemostasis. echemi.com

Its antifibrinolytic activity is reported to be significantly more potent, approximately 4 to 5 times stronger, than that of aminocaproic acid. echemi.com This enhanced potency makes it an effective option for treating various conditions characterized by hyperfibrinolysis, including bleeding associated with cancer, leukemia, and certain surgical and obstetric emergencies. patsnap.comechemi.com It is considered a type II antifibrinolytic agent. nih.govsemanticscholar.org

Research has indicated a multifaceted therapeutic potential for 4-aminobenzoic acid (PABA) and its derivatives in the context of neuropsychiatric disorders. explorationpub.com Studies suggest these compounds may help alleviate symptoms of conditions like depression and anxiety by modulating neurotransmitter systems. explorationpub.com For instance, PABA has been shown to potentially enhance the effectiveness of selective serotonin (B10506) reuptake inhibitors (SSRIs) by inhibiting the serotonin transporter (SERT) and monoamine oxidase (MAO). explorationpub.com Furthermore, it may play a role in stabilizing mood and improving cognitive function by enhancing the synthesis of serotonin and dopamine. explorationpub.com

The neuroprotective properties of these compounds are also under investigation for their potential benefits in treating neurodegenerative diseases. explorationpub.com Some derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, suggesting a possible application in managing such conditions. Research is also exploring the use of related compounds in the treatment of polyglutamine expansion disorders, such as Huntington's disease. google.com The ability of some derivatives to cross the blood-brain barrier and influence neurotransmitter systems opens up possibilities for new therapeutic strategies in neurology. patsnap.com

A significant area of investigation has been the antiviral activity of this compound derivatives, particularly against highly pathogenic filoviruses. cdc.gov A series of 4-(aminomethyl)benzamide-based compounds have been discovered to be remarkably potent small-molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. cdc.govnih.gov These inhibitors were identified through high-throughput screening of a small molecule library using a viral pseudotyping system, a safer method for studying highly pathogenic viruses. nih.gov

The efficacy of these compounds has been validated against wild-type strains of both Ebola and Marburg viruses. nih.gov One such derivative, designated CBS1118, showed broad-spectrum antifiloviral activity with EC₅₀ values below 10 μM for both viruses. nih.gov Further structural optimization led to the identification of several superior inhibitors with good metabolic stability in human plasma and liver microsomes, making them suitable candidates for further development as therapeutic agents to control filovirus infections. cdc.govnih.gov In addition to filoviruses, other studies have explored the antiviral activity of diaza-18-crown-6 derivatives of 4-aminomethylbenzoic acid against human influenza strains. researchgate.netisuct.ru

| Compound Type | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| 4-(Aminomethyl)benzamides | Ebola virus (EBOV), Marburg virus (MARV) | Act as potent entry inhibitors. Several derivatives show superior inhibition of infectious viruses. | cdc.govnih.gov |

| CBS1118 (a 4-(aminomethyl)benzamide) | EBOV, MARV | Demonstrated EC₅₀ values < 10 μM for both viruses, indicating broad-spectrum activity. | nih.gov |

| Diaza-18-crown-6 derivatives | Influenza A/H3N2, Influenza A/H1N1 | Showed significantly higher antiviral activity compared to the parent 4-aminomethylbenzoic acid. | researchgate.netisuct.ru |

Derivatives of this compound have emerged as a promising class of compounds with potential anticancer properties. scirp.org Numerous studies have demonstrated that synthetic derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net The core structure is a versatile scaffold for creating novel therapeutic agents.

For example, various derivatives containing the 4-(aminomethyl)benzamide (B1271630) fragment have shown potent inhibitory effects on signaling pathways involved in tumor growth. Research has focused on their ability to inhibit receptor tyrosine kinases, which are often associated with cancer progression. nih.gov In one study, certain analogues demonstrated over 90% inhibition against these kinases. nih.gov Another investigation into alkyl derivatives of 4-amino benzoic acid found that one compound, in particular, exhibited magnificent inhibitory properties against a lung cancer cell line (NCI-H460) with an IC₅₀ value lower than the control drug, cisplatin. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. scirp.org

| Derivative Class | Cancer Cell Line(s) | Reported Activity | Reference |

|---|---|---|---|

| 4-(Aminomethyl)benzamide derivatives | Leukemia (HL60, K562), Solid tumors | Potent inhibition of receptor tyrosine kinases; some compounds showed IC₅₀ values from 3.6 μM to 8.2 μM against leukemia cells. | nih.gov |

| Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- derivatives | Breast (MCF-7), Lung (A549) | Significant inhibition of cell proliferation; IC₅₀ values ranged from 5 to 10 µM. One derivative had an IC₅₀ of 3 µM against A549 cells. | |

| Alkyl derivatives of 4-amino benzoic acid | Lung (NCI-H460), Oral (CAL-27) | Compound 20 showed an IC₅₀ of 15.59 µM against NCI-H460, more potent than cisplatin. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Breast (MCF7) | Evaluated for antitumor activity, with some derivatives showing mild to moderate activity. | scirp.org |

The immunomodulatory potential of this compound and its related compounds is an emerging area of research. sigmaaldrich.com Protease inhibitors, a class to which PAMBA belongs, have been shown to act as immunomodulators in experimental settings. sigmaaldrich.com The compound's ability to modulate the activity of enzymes and pathways involved in inflammation suggests it can influence immune responses. patsnap.com

Stress-induced inflammation, which can activate the innate immune system, is a factor in the progression of some neuropsychiatric disorders. aablocks.com Compounds that can down-regulate this inflammation may have therapeutic benefits. aablocks.com Furthermore, patents have been filed for compositions containing inhibitors of the NF-kappa B signaling pathway, a key regulator of immune and inflammatory responses, for the treatment of undesirable immune reactions, including autoimmune diseases. google.com While direct evidence for this compound is still developing, its anti-inflammatory properties and interaction with cellular receptors suggest a plausible role in modulating the immune system. patsnap.com

Beyond the major areas of investigation, this compound has been explored for other specific clinical and medicinal uses. It is used as a type II antifibrinolytic agent in the treatment of fibrotic skin disorders, such as Peyronie's disease. nih.govsemanticscholar.orgchemicalbook.com The proposed mechanism for this application involves increasing oxygen uptake at the tissue level and enhancing monoamine oxidase activity, which promotes the breakdown of serotonin. chemicalbook.com

Additionally, this compound is a known competitive inhibitor of the epithelial peptide transporter PepT1, which is involved in the absorption of di- and tri-peptides in the intestine and kidneys. medchemexpress.comnih.gov While it inhibits the transporter, it is not translocated itself, making it a valuable experimental tool for studying peptide transport. nih.gov Other reported medicinal effects include its use in combination with other substances to protect teeth and prevent certain skin conditions (dermatosis). chemicalbook.com

Toxicological Profiles (academic research focus, excluding dosage/administration)

The toxicological profile of this compound, also known as p-aminomethylbenzoic acid (PAMBA), has been explored in various academic research settings. These investigations focus on understanding its effects at the cellular and organismal level, distinct from clinical dosage and safety assessments.

Research into the cytotoxic potential of this compound has often involved the synthesis of more complex derivatives to assess their activity against various cell lines, particularly in the context of anticancer research.

Direct cytotoxicity data for this compound itself is not extensively detailed in the available literature. However, it has been used as a core structural component in the synthesis of novel compounds, whose cytotoxic effects have been subsequently evaluated. For instance, a series of novel benzamide (B126) histone deacetylase 1 (HDAC1) inhibitors were synthesized using this compound as a starting intermediate. thieme-connect.comthieme-connect.com The resulting compounds' antiproliferative activities were tested against a panel of human cancer cell lines. One of the derivatives, compound 3c (N-(4-((2-aminophenyl)carbamoyl)benzyl)-1H-indole-5-carboxamide), demonstrated notable inhibitory activity against several cancer cell lines. thieme-connect.com Conversely, the study also suggested that compound 3c did not exhibit significant toxicity toward primary human cells. thieme-connect.comthieme-connect.com

The half-maximal inhibitory concentration (IC50) values for selected derivatives from this research are detailed below.

Table showing in vitro antiproliferative activity (IC50) of a this compound derivative (3c) compared to the control, Chidamide, against various human cancer cell lines. NT = Not Tested. Data sourced from Jiao et al. (2022). thieme-connect.comthieme-connect.com

In vivo assessments provide insights into the systemic effects of a compound within a living organism. For this compound, information is available from both safety classifications and academic studies on its derivatives.

According to safety data classifications, this compound is identified as a Category 3 substance for specific target organ toxicity following a single exposure, with the respiratory system being the primary target organ. echemi.com

Academic research has also investigated the in vivo effects of derivatives of this compound. In an acute toxicity study, the derivative 3c (N-(4-((2-aminophenyl)carbamoyl)benzyl)-1H-indole-5-carboxamide) was administered orally to ICR mice. The results indicated the compound may be safe for mice at concentrations at or below 1,500 mg/kg. thieme-connect.com

Furthermore, biodistribution studies using radiolabeled derivatives provide information on organ accumulation, which can be indicative of potential sites for toxicity. Studies on [¹⁷⁷Lu]Lu-P18 , a compound that incorporates a 4-(aminomethyl)benzoic moiety, were conducted in mice bearing prostate cancer xenografts. acs.orgnih.gov These studies tracked the distribution of the compound across various organs over time. While the primary accumulation was in the tumor, significant uptake was also observed in the kidneys and spleen. acs.orgnih.gov Another study on a different derivative, [⁶⁸Ga]Ga-DOTA-AmBz-MVK(HTK01166)-OH , also showed high retention in the kidneys. mdpi.com

Table showing biodistribution of [¹⁷⁷Lu]Lu-P18, a derivative containing a this compound moiety, in key organs of mice at 1 hour post-injection (p.i.). Data sourced from Tsoukalas et al. (2025). acs.orgnih.gov

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage or mutations. Common assays for this purpose include the Ames test, which screens for mutagenic potential using bacteria. scribd.com Despite the importance of this toxicological endpoint, a review of available academic literature and safety data indicates a lack of specific genotoxicity or mutagenicity studies for this compound. No data from Ames tests or other relevant genotoxicity assays for this specific compound are readily found in the public domain.

Immunotoxicity refers to the adverse effects of a substance on the functioning of the immune system. This can manifest as immunosuppression or an exaggerated immune response, such as allergies or autoimmunity. cuanschutz.edu The evaluation of immunotoxic potential is a specialized area of toxicology. Based on a thorough review of scientific literature, there are no dedicated academic studies focused on the immunotoxicity of this compound. Therefore, its potential to interfere with the immune system has not been specifically characterized.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of 4-(aminomethyl)benzoic acid.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net For instance, the presence of the carboxylic acid group is indicated by a broad O-H stretching band, while the N-H stretching vibrations of the primary amine are also observable. researchgate.net The coordination of the aminomethyl group to a metal center, as in a complex, can be confirmed by the shift and deformation of the two strong bands associated with the -NH2 group, which typically appear in the 3300-3500 cm⁻¹ range. researchgate.net

Techniques such as Attenuated Total Reflectance (ATR)-IR and Fourier Transform Infrared (FTIR) spectroscopy using a KBr wafer are commonly employed to obtain the IR spectrum of solid samples. nih.govspectrabase.com The specific vibrational frequencies are sensitive to the molecular environment, including intermolecular interactions like hydrogen bonding.

A study on 4-aminomethylbenzoic acid-functionalized Fe3O4 magnetic nanoparticles utilized FT-IR to confirm the presence of the compound on the nanoparticle surface. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. medchemexpress.commdpi.com

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound shows distinct signals for the different types of protons. medchemexpress.com For a sample dissolved in D₂O, the spectrum typically exhibits a singlet for the two protons of the aminomethyl group (-CH₂) at approximately 3.62 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring appear as two doublets, one at around 7.20 ppm and the other at about 7.64 ppm, corresponding to the protons adjacent to the aminomethyl and carboxyl groups, respectively. chemicalbook.com

The purity of this compound can also be assessed by NMR, with a purity of ≥98.0% being reported in some analyses. medchemexpress.com

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 151.063324 amu. chemicalbook.com

Various MS techniques, such as electrospray ionization (ESI), are used to analyze this compound. spectrabase.com In ESI-MS, the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. For example, in a study of a derivative, the benzyl (B1604629) 4-(aminomethyl)benzoate, the [M+H]⁺ ion was detected at an m/z of 242.2. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing complex mixtures containing this compound. nih.gov

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of this compound have utilized this technique to determine their crystal structures. mdpi.com

In one study, the crystal structure of zwitterionic 4-(ammoniomethyl)benzoate monohydrate was determined. iucr.org The analysis revealed that the acidic proton from the carboxylic acid group migrates to the amino group, forming a zwitterion. iucr.org The crystal structure is stabilized by N-H···O hydrogen bonds and π–π stacking interactions between the benzene rings, with a centroid-centroid distance of 3.8602 (18) Å. iucr.org Another study reported the crystal structures of urokinase-type plasminogen activator in a complex with this compound. pdbj.orgnih.gov

Theoretical calculations can be used to optimize the geometry of this compound derivatives, and the results often show close agreement with experimental data from X-ray crystallography. mdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. glentham.comtcichemicals.com It is employed for both purity assessment and quantification. Commercial sources often specify a purity of ≥98.0% as determined by HPLC. chemimpex.com

In a typical HPLC analysis of this compound, an octadecylsilane (B103800) (C18) column is used as the stationary phase. chemicalbook.com The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification.

HPLC has been used to analyze the products of synthesis reactions to confirm the formation of this compound and to quantify byproducts. chemicalbook.com For example, in one synthesis, HPLC analysis showed the product to be 93.6% this compound, with 3.6% 4-hydroxymethyl benzoic acid and 2.5% 4-methyl benzoic acid as byproducts. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. cabidigitallibrary.orgjmchemsci.com For a compound like this compound, which possesses both a carboxylic acid and an amino group, direct analysis by GC-MS can be challenging due to its low volatility and high polarity. These properties can lead to poor chromatographic peak shape and thermal decomposition in the hot injector or column.

To overcome these challenges, derivatization is typically required. This process chemically modifies the analyte to increase its volatility and thermal stability. For this compound, a common approach would involve silylation, such as reacting the compound with a trimethylsilyl (B98337) (TMS) agent. This would convert the acidic proton of the carboxylic acid group and the protons of the aminomethyl group into their respective TMS-ether and TMS-amine derivatives. Another potential method is esterification of the carboxylic acid group.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample mixture. The separated component then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. researchgate.net The fragmentation pattern would be expected to show characteristic losses, such as the loss of the TMS group or cleavage at the benzylic position. Quantitation can be achieved by comparing the response of the analyte to that of an internal standard, such as a deuterated version of the compound like benzoic acid-d5. nih.gov While specific GC-MS studies detailing the fragmentation of derivatized this compound are not prevalent in the literature, the general methodology is well-established for similar bifunctional aromatic compounds. nih.govnih.gov

Calorimetric and Thermal Analysis

Molar Heat Capacity Determinations

The molar heat capacity of this compound has been precisely determined using a small sample precision automated adiabatic calorimeter over a wide temperature range. chemicalbook.comresearchgate.net In one study, measurements were taken from 80 K to 400 K. chemicalbook.com The experimental data gathered across this temperature spectrum were fitted to a polynomial equation to provide a continuous representation of the molar heat capacity (Cp,m) as a function of temperature (T). chemicalbook.com

The resulting polynomial equation is: Cp,m = 162.01 + 91.771X + 6.4372X2 + 1.7517X3 - 4.991X4 + 8.909X5 + 1.585X6 Where X = (T - 235)/155. chemicalbook.com

Using this equation, the molar heat capacity at various temperatures can be calculated, as shown in the table below.

| Temperature (K) | Molar Heat Capacity (J·mol-1·K-1) |

|---|

Thermal Stability and Decomposition Studies

This compound exhibits high thermal stability, as indicated by its high melting point, which is reported to be above 300 °C. chemicalbook.com This stability is attributed to the strong intermolecular forces, including hydrogen bonding and the zwitterionic character of the crystalline solid.

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data detailing the decomposition onset temperature is not widely published, information on its decomposition products is available. When subjected to high temperatures, the compound is expected to decompose. The hazardous decomposition products formed under such conditions include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Studies on related benzoic acid derivatives suggest that a primary thermal degradation pathway in high-temperature water is decarboxylation. nih.gov This indicates that this compound would likely decompose to form p-aminotoluene. The compound is known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

Solubility and Solution Thermodynamics

Solid-Liquid Equilibrium Solubility in Binary Solvents

The solubility of p-(aminomethyl)benzoic acid (PAMBA) is a critical parameter for its purification and processing. Research has been conducted to determine its solid-liquid equilibrium solubility in various binary solvent systems. In one comprehensive study, the solubility was measured by the static method in four different aqueous alcohol solutions (water + methanol (B129727), water + ethanol, water + 1-propanol, and water + 2-propanol) at temperatures ranging from 288.15 K to 328.15 K under atmospheric pressure.

The experimental results demonstrated consistent trends across all tested solvent systems:

Effect of Temperature: The solubility of this compound increased with increasing temperature in all four binary solvent systems, indicating an endothermic dissolution process.

Effect of Solvent Composition: For a given temperature, the solubility was significantly influenced by the choice of alcohol co-solvent. When comparing the systems at the same water content, the solubility followed the order: (water + methanol) > (water + ethanol) > (water + 1-propanol) > (water + 2-propanol). This suggests that polarity and hydrogen bonding capabilities of the co-solvent play a major role in the dissolution process.

The table below summarizes the qualitative solubility findings.

| Binary Solvent System | Relative Solubility | Temperature Dependence |

|---|---|---|

| Water + Methanol | Highest | Increases with temperature |

| Water + Ethanol | High | Increases with temperature |

| Water + 1-Propanol | Moderate | Increases with temperature |

| Water + 2-Propanol | Lowest | Increases with temperature |

Thermodynamic Modeling of Solubility (e.g., Apelblat, van't Hoff, NRTL models)

To better understand and predict the solubility behavior of this compound, the experimental solubility data from binary solvent systems have been correlated using several well-established thermodynamic models. The models used include the modified Apelblat model, the van't Hoff equation, and the Non-Random Two-Liquid (NRTL) model.

Modified Apelblat Model: This semi-empirical model relates the mole fraction solubility to temperature. Studies have shown that the modified Apelblat equation provides a good correlation with the experimental solubility data of this compound in aqueous alcohol mixtures.

van't Hoff Equation: This model describes the temperature dependence of the solubility and allows for the calculation of the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°) and entropy (ΔS°).

NRTL Model: The Non-Random Two-Liquid (NRTL) model is a more complex activity coefficient model that accounts for non-ideal interactions in the liquid phase. It was successfully used to correlate the solubility data of this compound in the binary solvent systems.

Across the board, all selected thermodynamic models were reported to correlate the experimental solubility data well. Furthermore, based on the parameters obtained from the NRTL model, it is possible to calculate the mixing thermodynamic properties, including the Gibbs free energy of mixing (ΔGmix), enthalpy of mixing (ΔHmix), and entropy of mixing (ΔSmix). These calculations provide deeper insight into the molecular interactions and the driving forces of the dissolution process.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to study the structural and electronic properties of 4-(aminomethyl)benzoic acid and its derivatives.

The geometric structure of this compound and its derivatives has been optimized using various levels of theory to predict the most stable conformations. A common approach involves using DFT methods, such as B3LYP and M06-2X, with basis sets like 6-311++G(d,p). psu.edumdpi.com These calculations provide optimized structural parameters (bond lengths and angles) that show close agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.com For instance, studies on derivatives of this compound, such as 4-(ammoniomethyl) carboxybenzene nitrate (B79036) and perchlorate (B79767), have demonstrated excellent correlation between theoretical and experimental geometric parameters. mdpi.com

In its crystalline form, this compound exists as a zwitterion, 4-(ammoniomethyl)benzoate, where the acidic proton from the carboxylic group has transferred to the amino group. grafiati.comresearchgate.net Computational studies often explore both the neutral and zwitterionic forms to understand their relative stabilities.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Experimental (X-ray) | Calculated (M06-2X/6-311++G(d,p)) |

|---|---|---|

| C-C (ring) bond lengths (Å) | 1.213 - 1.505 | 1.200 - 1.507 |

Quantum chemical calculations are used to determine the total electronic energy and thermodynamic properties, such as enthalpic energy, of this compound and its isomers. psu.edu These calculations are essential for comparing the relative stabilities of different molecular conformations and isomers. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to obtain the total electronic energy (plus zero-point energy correction) and the enthalpic energy at 298.15 K for the ten possible isomers of aminomethylbenzoic acid. psu.edu Similarly, the total energies for derivatives of this compound have been computed at the M062X/6-311++G(d,p) level in a vacuum. mdpi.com

| Parameter | Value (Hartree/particle) |

|---|---|

| Total Energy | -494.393 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound and its derivatives, MEP maps show a negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl group, indicating these are sites for electrophilic interaction. mdpi.comrsc.org Conversely, a positive potential (typically colored blue) is observed around the hydrogen atoms of the aminomethyl group, highlighting these as sites for nucleophilic interaction. mdpi.comrsc.org These maps are instrumental in understanding the non-covalent interactions, including hydrogen bonding, that the molecule can form. mdpi.com

Non-covalent interactions, particularly hydrogen bonds and π-π stacking, play a crucial role in the supramolecular structure and biological activity of this compound. In the solid state, the zwitterionic form, 4-(ammoniomethyl)benzoate monohydrate, is stabilized by an extensive network of N—H···O hydrogen bonds. researchgate.net These interactions, along with π–π stacking of the benzene (B151609) rings (with a centroid–centroid distance of approximately 3.86 Å), create a compact, three-dimensional structure. grafiati.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are vital in drug discovery and for understanding the mechanism of action of bioactive molecules.

Molecular docking studies have been performed to investigate the binding of this compound and its derivatives to various protein targets. These simulations predict the preferred binding orientation of the ligand within the protein's active site and identify key interacting amino acid residues.

For example, derivatives of 4-(aminomethyl)benzamide (B1271630) have been identified as potent inhibitors of Ebola virus entry. nih.gov Docking studies of these compounds into the hydrophobic binding site of the Ebola virus glycoprotein (B1211001) (GP) revealed important interactions, such as π-stacking between the ligand's aromatic ring and tyrosine residues (e.g., Y517) in the binding pocket. nih.gov

Prediction of Inhibitory Activity

Computational methods are pivotal in predicting the potential inhibitory activity of this compound and its derivatives against various biological targets. Molecular docking and dynamics simulations are employed to model the interaction between the compound and the active sites of enzymes or receptors.

Research has shown that the this compound scaffold serves as a valuable and flexible linker in the design of novel inhibitors. For instance, it has been incorporated into derivatives designed as potential tyrosine kinase inhibitors. mdpi.comresearchgate.net Computational docking studies of these derivatives have been used to simulate their binding conformations within the active sites of proteins like the T315I-mutant Abl kinase. mdpi.com These models predict the formation of crucial hydrogen bonds and other non-covalent interactions, providing a rationale for the molecule's inhibitory potential. In one such study, the 4-(aminomethyl)benzamide linker was shown to orient the molecule favorably within the enzyme's active site, allowing it to bypass resistant mutations and bind effectively. mdpi.com

Furthermore, in the context of developing materials to target viral proteins, the binding pose of this compound on a peptide template from SARS-CoV-2 has been computationally modeled. These calculations predicted binding energies in the range of -3.2 to -3.4 kcal/mol, indicating a potential inhibitory interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models focused solely on this compound are not extensively documented, studies on related benzoic acid derivatives highlight the utility of this approach.

For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) have revealed key molecular descriptors that govern inhibitory activity. These models indicated that properties such as hydrophobicity, molar refractivity, and aromaticity are positively correlated with increased inhibition. Such findings are valuable for designing more potent inhibitors based on the benzoic acid scaffold.